molecular formula C22H19NO2S B14789607 2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole

2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14789607
M. Wt: 361.5 g/mol
InChI Key: DAFPBDIGMMUDMU-GHZUAHJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole is an organosulfur compound characterized by the presence of a sulfinyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole typically involves the oxidation of sulfides to sulfoxides. Common oxidizing agents include hydrogen peroxide and periodate . Care must be taken to avoid over-oxidation to sulfones. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation processes using environmentally benign oxidants. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole undergoes several types of chemical reactions, including:

    Oxidation: Conversion of sulfides to sulfoxides and further to sulfones.

    Reduction: Reduction of sulfoxides back to sulfides.

    Substitution: Reactions involving the replacement of functional groups on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The sulfinyl group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in inflammatory and microbial processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant potential in modulating biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H19NO2S

Molecular Weight

361.5 g/mol

IUPAC Name

2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H19NO2S/c1-16-11-13-18(14-12-16)26(24)21-10-6-5-9-19(21)22-23-20(15-25-22)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3/t20?,26-/m0/s1

InChI Key

DAFPBDIGMMUDMU-GHZUAHJPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.